Cas no 92446-23-6 (4'-O-Sulfate-Jaceidin)

4'-O-Sulfate-Jaceidin structure
4'-O-Sulfate-Jaceidin structure
Product Name:4'-O-Sulfate-Jaceidin
CAS No:92446-23-6
MF:C18H16O11S
MW:440.378045082092
CID:2068910
PubChem ID:44259879
Update Time:2025-04-21

4'-O-Sulfate-Jaceidin Chemical and Physical Properties

Names and Identifiers

    • 4'-O-Sulfate-Jaceidin
    • [4-(5,7-dihydroxy-3,6-dimethoxy-4-oxochromen-2-yl)-2-methoxyphenyl] hydrogen sulfate
    • Jaceidin 4'-O-sulfuric acid
    • LMPK12113033
    • 92446-23-6
    • Jaceidin 4'-O-sulfate
    • Jaceidin 4'-O-sulphate
    • (4-(5,7-dihydroxy-3,6-dimethoxy-4-oxochromen-2-yl)-2-methoxyphenyl) hydrogen sulfate
    • Jaceidin 4'-O-sulphuric acid
    • Inchi: 1S/C18H16O11S/c1-25-11-6-8(4-5-10(11)29-30(22,23)24)16-18(27-3)15(21)13-12(28-16)7-9(19)17(26-2)14(13)20/h4-7,19-20H,1-3H3,(H,22,23,24)
    • InChI Key: YFEOXGUEAFLJJM-UHFFFAOYSA-N
    • SMILES: COC1C(OS(=O)(=O)O)=CC=C(C2=C(OC)C(=O)C3C(=CC(=C(C=3O)OC)O)O2)C=1

Computed Properties

  • Exact Mass: 440.04133250Da
  • Monoisotopic Mass: 440.04133250Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 773
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.256000000000001
  • Topological Polar Surface Area: 166Ų
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